4-(4-Chlorophenoxy)benzamide
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Overview
Description
4-(4-Chlorophenoxy)benzamide is an organic compound with the molecular formula C13H10ClNO2 It is a benzamide derivative, characterized by the presence of a chlorophenoxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)benzamide typically involves the condensation of 4-chlorophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can undergo condensation reactions with other amines or acids to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Pyridine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, such as aluminum chloride
Major Products Formed
The major products formed from these reactions include various substituted benzamides, phenoxy derivatives, and more complex amide structures .
Scientific Research Applications
4-(4-Chlorophenoxy)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
Rafoxanide: A halogenated salicylanilide with similar structural features and used as an anthelmintic.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with potential biological activities.
Uniqueness
4-(4-Chlorophenoxy)benzamide is unique due to its specific chlorophenoxy substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10ClNO2 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H2,15,16) |
InChI Key |
AUGVUYHGVXBLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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